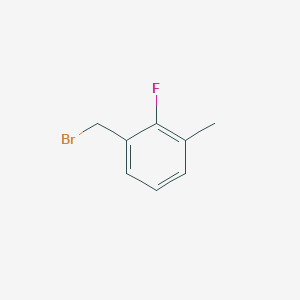

2-Fluoro-3-methylbenzyl bromide

Descripción general

Descripción

2-Fluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol . It is a colorless to light yellow liquid with a special aromatic smell . This compound is used as a chemical and organic intermediate in various synthetic processes .

Synthetic Routes and Reaction Conditions:

- One method involves the reaction of benzaldehyde with bromine and sodium fluoride to obtain 2-fluoro-3-methylbenzylaldehyde. This intermediate is then reacted with hypobromomethane to produce this compound .

- Another method includes the reaction of benzyl bromide with 3-fluoropropionic acid .

Industrial Production Methods:

- Industrial production typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

Major Products:

- The major products depend on the nucleophile used in the substitution reactions. For example, using sodium hydroxide can yield 2-fluoro-3-methylbenzyl alcohol .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-3-methylbenzyl bromide is primarily utilized as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other organic compounds.

Reactions and Mechanisms

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is often facilitated in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield aldehydes or carboxylic acids, and reduction to form corresponding benzyl alcohols .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound and its analogs in medicinal chemistry, particularly as bioactive compounds.

Research indicates that the fluorinated analogs of this compound may exhibit significant biological activity, particularly against fungal pathogens. For instance, compounds structurally related to this compound have shown improved selectivity and potency against specific fungal strains .

Case Studies

- Fungal Inhibition : A study demonstrated that certain derivatives of this compound displayed enhanced antifungal activity compared to their non-fluorinated counterparts. The selectivity index for these compounds was notably higher, indicating their potential as therapeutic agents against fungal infections .

- Antimicrobial Properties : Halogenated compounds similar to this compound are known for their antimicrobial properties. Studies suggest that these compounds may inhibit bacterial growth, making them candidates for further exploration in antibiotic development .

Industrial Applications

Beyond laboratory research, this compound can serve as an intermediate in the production of agrochemicals and pharmaceuticals. Its ability to modify biological activity through structural variations makes it valuable in the design of new drugs.

Due to its corrosive nature, proper handling procedures must be followed when working with this compound. It is classified as a lachrymator and poses risks such as skin burns and respiratory irritation upon exposure . Safety data sheets recommend the use of protective equipment during handling.

Mecanismo De Acción

The mechanism of action of 2-fluoro-3-methylbenzyl bromide primarily involves its role as an alkylating agent. The bromine atom can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This property makes it valuable in synthetic organic chemistry .

Comparación Con Compuestos Similares

2-Fluoro-3-(trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a methyl group.

3-Fluorobenzyl bromide: Lacks the methyl group present in 2-fluoro-3-methylbenzyl bromide.

Uniqueness:

Actividad Biológica

2-Fluoro-3-methylbenzyl bromide (C₈H₈BrF) is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, molecular targets, and relevant case studies.

- Molecular Formula : C₈H₈BrF

- Molecular Weight : 203.052 g/mol

- Appearance : Clear colorless to light yellow liquid .

This compound primarily acts as an electrophile due to the presence of the bromine atom, which is a good leaving group. This characteristic allows it to undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. The fluorine substituent enhances the electrophilicity of the compound, potentially increasing its reactivity with biological targets .

Antifungal Properties

Recent studies have indicated that analogues of this compound exhibit antifungal properties. For instance, compounds with similar structures have shown significant inhibition against fungal growth, with some derivatives demonstrating selectivity ratios exceeding five-fold against specific fungal strains compared to standard controls .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to form covalent bonds allows it to modify enzyme active sites, thereby altering their function. This mechanism is particularly relevant in the context of developing therapeutic agents targeting specific diseases.

Study on Antifungal Activity

In a study evaluating various 2-fluoro-3-methyl analogues, compounds were tested against Candida neoformans. The results demonstrated that certain derivatives achieved over 80% inhibition of fungal cell growth at concentrations less than 12.5 μM, indicating promising antifungal activity .

Interaction with Lipid Metabolism

Research has also explored the effects of this compound on lipid metabolism. In a study involving SCD1 (Stearoyl-CoA desaturase 1) knockout mice, it was found that this compound influenced fatty acid synthesis and oxidation pathways. The modulation of SCD1 activity suggests potential applications in metabolic disorders .

Comparative Analysis of Related Compounds

The following table summarizes key properties and biological activities of this compound compared to related halogenated benzyl compounds:

| Compound Name | Molecular Weight | Antifungal Activity | Enzyme Inhibition | Notes |

|---|---|---|---|---|

| This compound | 203.052 g/mol | High | Yes | Electrophilic nature enhances reactivity |

| 6-Chloro-2-fluoro-3-methylbenzyl bromide | 237.50 g/mol | Moderate | Yes | Similar structure with varied selectivity |

| 2-Chloro-5-fluoro-3-methylbenzyl bromide | 237.50 g/mol | Low | Yes | Less effective in antifungal assays |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzylic bromide serves as an electrophilic center for nucleophilic displacement. Electron-withdrawing effects from the fluorine atom enhance reactivity through inductive effects.

Table 1: Nucleophilic substitution reactions

Mechanistic Insights :

-

Reactions follow an Sₙ2 pathway with inversion of configuration at the benzylic carbon.

-

Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states.

Oxidation and Reduction Reactions

The methyl group and benzylic bromide undergo redox transformations under controlled conditions.

Table 2: Redox reactions

Key Observations :

-

Oxidation : The methyl group converts to a carboxylic acid without affecting the fluorine atom due to its strong C–F bond.

-

Reduction : Sodium borohydride selectively reduces the C–Br bond while preserving aromatic fluorine .

Transition Metal-Mediated Coupling

The bromide participates in cross-coupling reactions to form C–C bonds.

Table 3: Coupling reactions

Mechanistic Pathways :

-

Suzuki-Miyaura coupling : Transmetalation between palladium and boron reagents forms biaryl products .

-

Sonogashira coupling : Copper co-catalysts facilitate alkyne insertion into the Pd–Br bond .

Unusual Reactivity Patterns

Recent studies reveal niche applications:

Propiedades

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGWFNZSJBIAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333883 | |

| Record name | 2-Fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151412-12-3 | |

| Record name | 2-Fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151412-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.